1,3-Bis(isopropylamino)propan-2-ol

Beschreibung

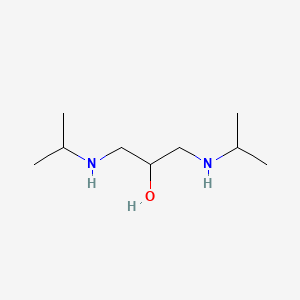

1,3-Bis(isopropylamino)propan-2-ol (CAS: 343785-33-1) is a secondary alcohol with two isopropylamino groups symmetrically attached to a propan-2-ol backbone. Its molecular formula is C₉H₂₂N₂O (molecular weight: 174.29 g/mol), and it is structurally characterized by a central hydroxyl group flanked by tertiary amines . This compound is notable in pharmaceutical contexts as a metabolite or impurity of beta-blockers like metoprolol, with its dihydrochloride salt (CAS: 73313-36-7, molecular weight: 247.21 g/mol) used as a certified reference material for analytical purposes .

Eigenschaften

IUPAC Name |

1,3-bis(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2O/c1-7(2)10-5-9(12)6-11-8(3)4/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKNLWUAKYIWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343785-33-1 | |

| Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343785331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-BIS((1-METHYLETHYL)AMINO)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W10T5DVF8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((1-methylethyl)amino)propan-2-ol typically involves the reaction of isopropylamine with epichlorohydrin, followed by a subsequent reaction with another equivalent of isopropylamine. The reaction conditions often include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to 50°C

Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In industrial settings, the production of 1,3-Bis((1-methylethyl)amino)propan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on minimizing impurities and maximizing efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Bis((1-methylethyl)amino)propan-2-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Kann zu sekundären Aminen reduziert werden.

Substitution: Kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurem Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Pyridin.

Wichtigste gebildete Produkte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von sekundären Aminen.

Substitution: Bildung von substituierten Aminen oder Ethern.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Bis((1-methylethyl)amino)propan-2-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Es kann als Inhibitor oder Modulator bestimmter enzymatischer Pfade wirken und die gesamten biochemischen Prozesse innerhalb des Systems beeinflussen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, werden noch untersucht.

Wirkmechanismus

The mechanism of action of 1,3-Bis((1-methylethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of certain enzymatic pathways, affecting the overall biochemical processes within the system. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 1,3-Bis(isopropylamino)propan-2-ol | C₉H₂₂N₂O | 174.29 | Isopropylamino groups | 343785-33-1 |

| 1,3-Bis(2-picolylamino)propan-2-ol | C₂₅H₂₈N₆O | ~428.54* | Pyridylmethyl (picolyl) groups | Not provided |

| 1,3-Bis(2-chloroethoxy)propan-2-ol | C₇H₁₄Cl₂O₃ | 225.09 | Chloroethoxy groups | Not provided |

| 1-[Bis(3-(dimethylamino)propyl)amino]-2-propanol | C₁₃H₃₁N₃O | 245.41 | Dimethylaminopropyl groups | Not provided |

Key Observations :

- Aromatic vs. Aliphatic Substituents: The picolyl-containing derivative () incorporates aromatic pyridyl groups, enabling metal coordination, whereas this compound has aliphatic isopropyl groups, limiting its use in coordination chemistry but enhancing solubility in non-polar media .

- Functional Group Diversity : Ethoxy derivatives (e.g., chloro, azide, amine in ) exhibit reactive sites for further functionalization, unlike the stable tertiary amines in the target compound .

Physicochemical Properties

- Solubility: The dihydrochloride salt of this compound shows high water solubility due to ionic character, whereas the free base is more lipophilic . In contrast, picolyl and pyridyl derivatives () are less water-soluble but stable in organic solvents.

- Basicity: The dimethylaminopropyl derivative () has higher basicity due to multiple tertiary amines, while the target compound’s basicity is moderated by steric hindrance from isopropyl groups .

Commercial Availability

- This compound Dihydrochloride: Available as a pharmaceutical analytical impurity (25 mg for ~$650) .

Biologische Aktivität

1,3-Bis(isopropylamino)propan-2-ol, commonly known as a catalyst in organic synthesis, particularly in biodiesel production, possesses notable biological activities. This article explores its synthesis, structural characteristics, and biological implications based on various research findings.

Chemical Structure and Synthesis

This compound is categorized as an amino alcohol with the molecular formula . Its structure features two isopropylamino groups attached to a propanol backbone. The synthesis typically involves the nucleophilic substitution of 1,3-dichloroisopropanol with isopropylamine in the presence of a base, allowing for the formation of the desired product while optimizing yield and minimizing by-products.

The compound acts primarily as a catalyst in transesterification reactions. In biodiesel production, it facilitates the conversion of triglycerides into fatty acid methyl esters (biodiesel) when reacted with methanol. Studies indicate that under optimized conditions, this compound achieves yields of 95-97%. The catalytic mechanism involves enhancing reaction kinetics through various methods, including the application of magnetic fields.

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties by disrupting cell membrane integrity in bacteria and fungi. This suggests potential applications in developing antimicrobial agents.

Antioxidant Properties

The compound has been investigated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. In vitro studies utilizing various assays have demonstrated that derivatives of this compound can exhibit significant antioxidant effects .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may offer neuroprotective benefits. It appears to modulate oxidative stress and inflammatory pathways, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.